molecular formula C19H20F3N3O2 B1508392 4-(4-Methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octane-1-carboxylic acid CAS No. 935273-84-0

4-(4-Methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octane-1-carboxylic acid

Cat. No. B1508392
M. Wt: 379.4 g/mol
InChI Key: XPHJNIUFGVRPTA-UHFFFAOYSA-N
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Patent
US07932280B2

Procedure details

A solution of methyl ester 1-C (1.19 g, 3.0 mmol) in 5% H2O/MeOH (30 ml) was treated with KOH (0.51 g, 9.1 mmol) at 60° C. under a nitrogen atmosphere for 18 h. The resulting mixture was concentrated, diluted with water (150 ml), washed with EtOAc and acidified with aqueous HCl (1 N) to pH=3. The precipitate was filtered, washed with a small amount of water and ether and dried under vacuum to yield 1-D as a pink solid. MS (ESI+)=380.18; 1H NMR (500 MHz, CD3OD): δ 7.95-7.93 (m, 1 H), 7.86-7.82 (m, 2 H), 7.61-7.59 (m, 1 H), 3.53 (s, 3 H), 2.15 (m, 6 H), 2.02-1.96 (m, 6 H) ppm.
Quantity
1.19 g
Type
reactant
Reaction Step One
Name
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[C:13]([F:16])([F:15])[F:14])=[N:5][N:4]=[C:3]1[C:17]12[CH2:24][CH2:23][C:20]([C:25]([O:27]C)=[O:26])([CH2:21][CH2:22]1)[CH2:19][CH2:18]2.[OH-].[K+]>O.CO>[CH3:1][N:2]1[C:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[C:13]([F:14])([F:16])[F:15])=[N:5][N:4]=[C:3]1[C:17]12[CH2:24][CH2:23][C:20]([C:25]([OH:27])=[O:26])([CH2:21][CH2:22]1)[CH2:19][CH2:18]2 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.19 g
Type
reactant
Smiles
CN1C(=NN=C1C1=C(C=CC=C1)C(F)(F)F)C12CCC(CC1)(CC2)C(=O)OC
Name
Quantity
0.51 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
O.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with water (150 ml)
WASH
Type
WASH
Details
washed with EtOAc
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with a small amount of water and ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
to yield 1-D as a pink solid

Outcomes

Product
Name
Type
Smiles
CN1C(=NN=C1C1=C(C=CC=C1)C(F)(F)F)C12CCC(CC1)(CC2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.